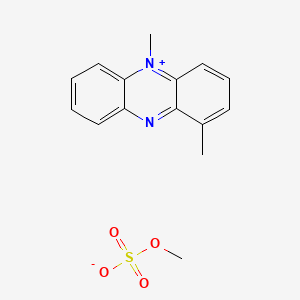
1,5-Dimethylphenazinium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylphenazinium methyl sulfate is a chemical compound known for its role as an electron carrier. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is particularly noted for its stability and versatility in electron transfer reactions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylphenazinium methyl sulfate typically involves the methylation of 1,5-dimethylphenazine. This can be achieved through a reaction with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethylphenazinium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can accept electrons and be reduced to its corresponding reduced form.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phenazine derivatives, while reduction typically produces the corresponding reduced phenazine compounds .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron carrier in redox reactions and electrochemical studies.
Biology: It serves as a mediator in enzymatic reactions, particularly those involving dehydrogenases.
Medicine: It is employed in assays to measure the activity of various enzymes and in the development of biosensors.
Wirkmechanismus
The mechanism of action of 1,5-Dimethylphenazinium methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron carrier in various redox reactions. The compound interacts with molecular targets such as enzymes and electrodes, facilitating electron transfer processes. The pathways involved include the reduction of NADH and the oxidation of various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylphenazinium methyl sulfate: Similar in structure but with a single methyl group.
1-Methoxy-5-methylphenazinium methyl sulfate: Contains a methoxy group instead of a second methyl group.
Uniqueness
1,5-Dimethylphenazinium methyl sulfate is unique due to its dual methyl groups, which enhance its stability and electron transfer capabilities compared to its analogs. This makes it particularly valuable in applications requiring stable and efficient electron carriers .
Eigenschaften
CAS-Nummer |
40816-85-1 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,5-dimethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MTWFIBCTAIRTND-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


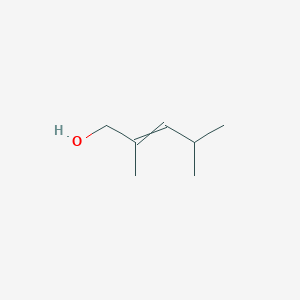


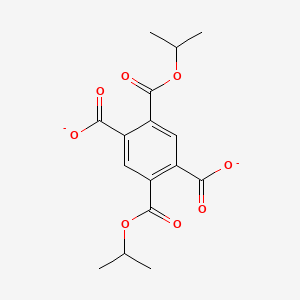
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
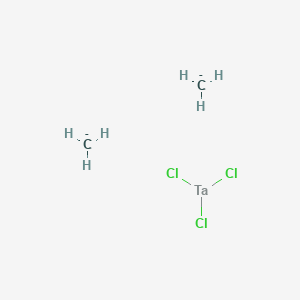

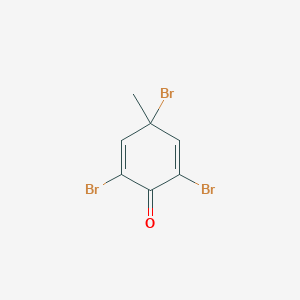
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
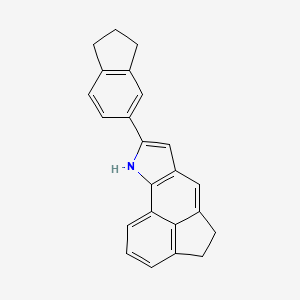
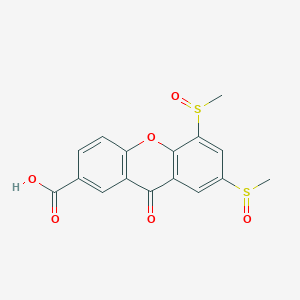

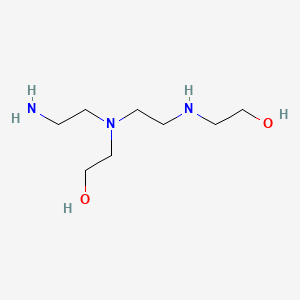
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
